molecular formula C11H12N4OS B2978682 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 2034429-76-8

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone

Cat. No.: B2978682
CAS No.: 2034429-76-8
M. Wt: 248.3
InChI Key: DYYDTLREVOAQLP-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone is a synthetic organic compound that features a triazole ring, an azetidine ring, and a thiophene ring. These structural motifs are known for their diverse biological activities and are often incorporated into drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click reaction”. This involves reacting an azide with an alkyne in the presence of a copper catalyst.

    Azetidine Ring Formation: The azetidine ring can be formed through the cyclization of appropriate precursors under basic conditions.

    Coupling with Thiophene Derivative: The final step involves coupling the triazole-azetidine intermediate with a 4-methylthiophene derivative using standard coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and automated systems for the coupling steps to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Comparison with Similar Compounds

Similar Compounds

    (1H-1,2,3-triazol-1-yl)acetic acid derivatives: Known for their biological activities, including antimicrobial and anticancer properties.

    (1H-1,2,3-triazol-1-yl)methanone derivatives: Used in drug design for their stability and ability to form hydrogen bonds.

    Thiophene-based compounds: Widely studied for their electronic properties and use in organic electronics.

Uniqueness

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone is unique due to the combination of the triazole, azetidine, and thiophene rings in a single molecule. This unique structure allows it to interact with multiple biological targets simultaneously, potentially leading to enhanced biological activity and specificity.

Properties

IUPAC Name

(4-methylthiophen-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-8-4-10(17-7-8)11(16)14-5-9(6-14)15-3-2-12-13-15/h2-4,7,9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYDTLREVOAQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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